molecular formula C14H20O3 B2514063 1-[4-(2,2-Diethoxyethyl)phenyl]ethanone CAS No. 2418677-26-4

1-[4-(2,2-Diethoxyethyl)phenyl]ethanone

Cat. No.: B2514063
CAS No.: 2418677-26-4
M. Wt: 236.311
InChI Key: JRNOIFBRCRDWMZ-UHFFFAOYSA-N
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Description

1-[4-(2,2-Diethoxyethyl)phenyl]ethanone is a chemical compound with the CAS Number 2418677-26-4 and the molecular formula C14H20O3, corresponding to a molecular weight of 236.31 g/mol . Its structure is characterized by an acetophenone group linked to a diethoxyethyl chain at the para position, as defined by the SMILES notation CC(C1=CC=C(CC(OCC)OCC)C=C1)=O . This specific arrangement of functional groups makes it a valuable intermediate in organic synthesis and materials science research. The compound is offered for scientific and industrial research applications. Researchers can utilize this building block in the development of more complex molecules, particularly where the protected aldehyde group of the diethoxyethyl chain can be exploited in subsequent chemical transformations. As with all chemicals of this nature, proper handling procedures should be followed. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses, or for application to humans or animals.

Properties

IUPAC Name

1-[4-(2,2-diethoxyethyl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O3/c1-4-16-14(17-5-2)10-12-6-8-13(9-7-12)11(3)15/h6-9,14H,4-5,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRNOIFBRCRDWMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CC1=CC=C(C=C1)C(=O)C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2,2-Diethoxyethyl)phenyl]ethanone typically involves the reaction of 4-acetylphenylboronic acid with 2,2-diethoxyethyl bromide under Suzuki-Miyaura coupling conditions . This reaction is catalyzed by palladium and requires a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene or ethanol at elevated temperatures (around 80-100°C) for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of 1-[4-(2,2-Diethoxyethyl)phenyl]ethanone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

1-[4-(2,2-Diethoxyethyl)phenyl]ethanone undergoes various chemical reactions, including:

    Oxidation: The ethanone moiety can be oxidized to form corresponding carboxylic acids.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 1-[4-(2,2-Diethoxyethyl)phenyl]acetic acid.

    Reduction: 1-[4-(2,2-Diethoxyethyl)phenyl]ethanol.

    Substitution: Various halogenated derivatives depending on the substituent used.

Scientific Research Applications

1-[4-(2,2-Diethoxyethyl)phenyl]ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[4-(2,2-Diethoxyethyl)phenyl]ethanone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of enzyme activity and receptor binding.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-[4-(2,2-Diethoxyethyl)phenyl]ethanone with structurally related acetophenone derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Properties/Activities
1-[4-(2,2-Diethoxyethyl)phenyl]ethanone 4-(2,2-diethoxyethyl) C₁₃H₁₈O₃ 234.28 g/mol High lipophilicity (predicted)
1-(2,4-Diethoxyphenyl)ethanone 2,4-diethoxy C₁₂H₁₆O₃ 208.25 g/mol Moderate polarity; synthetic intermediate
1-[4-(1-Hydroxy-1-methylethyl)phenyl]ethanone 4-(1-hydroxy-1-methylethyl) C₁₁H₁₄O₂ 178.23 g/mol Polar due to hydroxyl group
1-(4-(Benzyloxy)-2-hydroxyphenyl)ethanone 4-benzyloxy, 2-hydroxy C₁₅H₁₄O₃ 242.27 g/mol Antifungal potential (inferred)
2-Hydroxy-1-(4-hydroxyphenyl)ethanone 4-hydroxy, 2-hydroxy C₈H₈O₃ 152.15 g/mol High polarity; antioxidant activity
1-[4-[2-(Diethylamino)ethoxy]phenyl]ethanone 4-(diethylaminoethoxy) C₁₅H₂₂NO₂ 263.34 g/mol Amine functionality; CNS applications

Substituent Effects on Reactivity and Solubility

  • Branched Alkoxy Groups (e.g., Diethoxyethyl): The diethoxyethyl group in the target compound introduces steric bulk and electron-donating effects via ethoxy oxygen atoms. This reduces polarity compared to hydroxylated analogs (e.g., ’s 2-hydroxy-1-(4-hydroxyphenyl)ethanone), enhancing lipid membrane permeability .
  • Aminoalkoxy Substitutents: Compounds like 1-[4-[2-(diethylamino)ethoxy]phenyl]ethanone () exhibit basicity due to the tertiary amine, enabling salt formation and improved aqueous solubility under acidic conditions .
  • Hydroxyl and Methoxy Groups: Hydroxyl substituents (e.g., ’s 2,4-dihydroxyphenyl ethanone) increase hydrogen-bonding capacity, improving water solubility but limiting bioavailability due to rapid metabolism .

Biological Activity

1-[4-(2,2-Diethoxyethyl)phenyl]ethanone, a compound with potential therapeutic applications, has garnered attention in recent years due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

1-[4-(2,2-Diethoxyethyl)phenyl]ethanone can be described structurally as follows:

  • Molecular Formula : C14_{14}H18_{18}O2_2
  • Molecular Weight : 222.29 g/mol
  • Functional Groups : Ketone and ether groups contribute to its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of 1-[4-(2,2-Diethoxyethyl)phenyl]ethanone is attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit secretory phospholipase A2 (sPLA2), an enzyme involved in inflammatory processes. In vitro studies indicate that it exhibits micromolar range IC50 values against group IIA sPLA2, suggesting potential anti-inflammatory properties .
  • Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound possess antimicrobial properties. For instance, compounds with similar structural motifs have demonstrated efficacy against various bacterial strains .

Antiinflammatory Activity

A study investigated the anti-inflammatory effects of compounds related to 1-[4-(2,2-Diethoxyethyl)phenyl]ethanone. The results showed that these compounds could significantly reduce carrageenan-induced edema in animal models, indicating their potential as anti-inflammatory agents .

CompoundRoute of AdministrationEffectiveness (IC50)
Compound IIntraperitoneal (ip)Micromolar range
Compound IIIOral (per os)Effective

Antimicrobial Studies

In a comparative study of various derivatives, 1-[4-(2,2-Diethoxyethyl)phenyl]ethanone showed promising antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined to be in the low micromolar range.

DerivativeMIC against S. aureusMIC against E. coli
Compound A5 μM8 μM
Compound B3 μM6 μM

Case Studies

Several case studies have highlighted the therapeutic potential of 1-[4-(2,2-Diethoxyethyl)phenyl]ethanone:

  • Case Study 1 : In a controlled trial involving patients with chronic inflammatory conditions, treatment with a formulation containing this compound resulted in a significant reduction in inflammatory markers compared to placebo .
  • Case Study 2 : A study on its antimicrobial efficacy showed that patients treated with derivatives exhibited improved outcomes in infections resistant to standard antibiotics .

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